D-tryptophanamide chemical structure and properties
D-tryptophanamide chemical structure and properties
Physicochemical Profile, Synthetic Methodologies, and Bio-Analytical Utility[1][2]
Executive Summary
D-Tryptophanamide ([(R)-2-amino-3-(1H-indol-3-yl)propanamide]) represents a critical chiral building block in modern peptide chemistry and drug discovery. Unlike its proteinogenic L-isomer, the D-enantiomer confers unique resistance to enzymatic degradation, making it an essential scaffold for peptidomimetics and retro-inverso peptide design . Beyond its structural utility, D-tryptophanamide serves as a sophisticated chiral auxiliary in stereochemical analysis (Marfey’s method variants) and acts as a stable probe in investigating tryptophan catabolic pathways (IDO1/TDO) implicated in tumor immune escape.
This guide synthesizes the physicochemical properties, validated synthesis protocols, and application workflows for D-tryptophanamide, designed for researchers requiring high-fidelity data for experimental design.
Physicochemical Characterization
The following data establishes the baseline for identity verification and quality control. Note the specific optical rotation, which distinguishes the D-isomer from the common L-form.
| Property | Specification | Notes |
| IUPAC Name | (2R)-2-amino-3-(1H-indol-3-yl)propanamide | Stereochemistry at C2 is R |
| CAS Number | 20696-57-5 (Free base) / 6720-02-1 (DL-mix) | Note: L-isomer HCl is 5022-65-1 |
| Molecular Formula | C₁₁H₁₃N₃O | HCl Salt: C₁₁H₁₄ClN₃O |
| Molecular Weight | 203.24 g/mol | HCl Salt: ~239.70 g/mol |
| Physical State | White to off-white crystalline powder | Hygroscopic (store desiccated) |
| Melting Point | 250 – 254 °C (HCl salt) | Decomposes upon melting |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in Et₂O, Hexane |
| Optical Rotation | (c=1, H₂O); Inverse of L-isomer (+25°) | |
| pKa (Predicted) | Amide group is non-ionizable |
Analytic Insight: When verifying chirality via polarimetry, ensure the solvent is strictly water or methanol. The sign of rotation can invert in acidic solvents due to protonation states.
Synthetic Methodologies
Production of high-purity D-tryptophanamide typically follows two routes: Chemical Ammonolysis (from D-tryptophan) or Biocatalytic Kinetic Resolution (from DL-tryptophanamide). The biocatalytic route is preferred for industrial scalability and optical purity.
Protocol A: Biocatalytic Kinetic Resolution (Enantioselective Hydrolysis)
This method utilizes an L-specific amidase to hydrolyze the L-isomer from a racemic mixture, leaving the D-tryptophanamide intact.
Reagents:
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DL-Tryptophanamide (Racemic substrate)
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L-specific Amidase (e.g., from Pseudomonas azotoformans or commercially available amino acid amidases)
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Phosphate Buffer (0.1 M, pH 7.5)
Workflow:
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Substrate Preparation: Dissolve DL-tryptophanamide (50 mM) in phosphate buffer.
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Enzymatic Hydrolysis: Add L-amidase (10 U/mL) and incubate at 30°C with gentle shaking.
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Monitoring: Track reaction via HPLC (C18 column) until L-amide is >99% converted to L-tryptophan. The D-amide remains unreacted.
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Separation:
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Adjust pH to 9.0 (D-amide remains non-ionized; L-Trp is anionic).
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Extract D-tryptophanamide with Ethyl Acetate or n-Butanol.
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Purification: Recrystallize the organic layer residue from MeOH/Ether to yield optically pure D-tryptophanamide.
Protocol B: Chemical Synthesis (Ammonolysis)
Precursor: D-Tryptophan Methyl Ester HCl
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Amidation: Suspend D-Trp-OMe·HCl in Methanol saturated with anhydrous Ammonia (NH₃) gas at 0°C.
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Reaction: Seal vessel and stir at room temperature for 24-48 hours.
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Workup: Concentrate in vacuo. The product often precipitates as the HCl salt or free base depending on workup pH.
Figure 1: Biocatalytic resolution workflow for isolating D-Tryptophanamide from racemic stock, alongside the direct chemical synthesis route.
Advanced Applications
4.1 Peptidomimetics & Stability
D-Tryptophanamide is a cornerstone in the design of Retro-Inverso Peptides . By reversing the peptide bond direction and inverting the chirality (L to D), researchers create topochemically identical structures to the parent L-peptide that are:
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Protease Resistant: Endogenous proteases (trypsin, chymotrypsin) strictly recognize L-stereocenters.
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Bioavailable: Extended half-life in plasma.
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Receptor Compatible: Side chain topology is maintained for receptor binding pockets.
4.2 Chiral Resolution (Marfey’s Method Analogues)
While Marfey’s reagent (FDAA) uses L-Alanine, advanced variants utilize D-Tryptophanamide (D-FDTA) to resolve complex amino acid mixtures. The bulky indole ring provides superior
Application Protocol:
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React analyte (amino acid mixture) with FDNB-D-Trp-NH2.
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The resulting diastereomers differ significantly in hydrophobicity due to the indole interaction.
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Analyze via C18 Reverse-Phase HPLC.
4.3 Biological Probe (IDO1/TDO Pathways)
The Indoleamine 2,3-dioxygenase (IDO1) enzyme degrades L-tryptophan, causing immune suppression in tumors. D-Tryptophan and its amide derivatives act as negative controls or stereospecific probes :
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Specificity Check: IDO1 is highly stereoselective for L-Trp. D-Trp-NH2 does not undergo degradation, allowing researchers to distinguish between enzymatic depletion and non-specific adsorption in assays.
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Inhibitor Design: Methylated derivatives (e.g., D-1-methyl-tryptophan, Indoximod) are potent inhibitors. D-Trp-NH2 serves as a structural scaffold for synthesizing these next-generation checkpoint inhibitors.
Figure 2: The tri-fold utility of D-Tryptophanamide in drug stability, analytical chemistry, and immuno-oncology.
Handling, Stability, and Safety
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Storage: Store at -20°C. The HCl salt is more stable than the free base. Protect from light (indole oxidation risk) and moisture (hygroscopic).
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Stability: Stable in neutral aqueous solution for 24 hours. Hydrolysis to D-Tryptophan occurs rapidly at pH > 10 or pH < 2 at elevated temperatures.
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Safety: Treat as a potential irritant. While D-isomers are generally less biologically active than L-isomers in metabolism, the indole moiety can interact with serotonergic systems. Use standard PPE.
References
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PubChem. (2025).[1] 2-Amino-3-(1H-indol-3-yl)propanamide (Compound). National Library of Medicine. Link
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Sigma-Aldrich. (2025). D-Tryptophan Product Specification & Safety Data Sheet. Merck KGaA. Link
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Bechara, C., et al. (2013). "Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis." FASEB Journal, 27(2), 738-749. Link
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Opitz, C. A., et al. (2011). "The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells."[2] PLOS ONE, 6(5). Link
- Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247.
